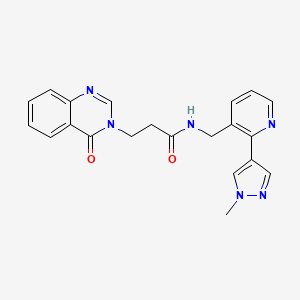

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound featuring a quinazolinone core linked via a propanamide bridge to a pyridine moiety substituted with a methylated pyrazole group. This structure combines pharmacologically relevant motifs: the quinazolinone scaffold is associated with kinase inhibition and anticancer activity , while the pyridine-pyrazole system may enhance binding affinity to biological targets .

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2/c1-26-13-16(12-25-26)20-15(5-4-9-22-20)11-23-19(28)8-10-27-14-24-18-7-3-2-6-17(18)21(27)29/h2-7,9,12-14H,8,10-11H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWHJTLCMGAZRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O |

| Molecular Weight | 318.37 g/mol |

| CAS Number | 2034562-21-3 |

The compound features a quinazoline moiety, which is known for various biological activities, including anticancer and antimicrobial effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and Alzheimer's disease.

- Receptor Modulation : It may interact with receptors that regulate neurotransmitter levels, thereby influencing cognitive functions and neuroprotection.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to quinazoline derivatives. For instance, the synthesis and screening of fluorinated quinazolinone-sulfonamide hybrids demonstrated significant anticancer activity through the MTT assay, indicating that structural modifications can enhance efficacy against cancer cells .

Neuroprotective Effects

Research has shown that compounds containing pyrazole and quinazoline structures exhibit neuroprotective properties. One study reported that certain derivatives could inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, with IC50 values indicating potent activity . The mechanism involved binding to the active site of AChE, enhancing acetylcholine levels in the brain.

Study 1: Inhibition of Acetylcholinesterase

A recent study evaluated a series of compounds for their AChE inhibitory activity. This compound was tested alongside known inhibitors. The results indicated that this compound exhibited competitive inhibition with an IC50 value comparable to established drugs like donepezil .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds. The study found that derivatives with quinazoline rings showed significant inhibition against various bacterial strains, suggesting a broad-spectrum antimicrobial potential .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds share structural similarities with the target molecule, particularly the 4-oxoquinazolin-3(4H)-yl-propanamide backbone, but differ in substituents and heterocyclic appendages. These variations influence physicochemical properties and biological interactions.

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS: 1396807-82-1)

- Key Features : Replaces the pyrazole-pyridine group with a triazole-pyridine system.

- Molecular Formula : C₂₁H₂₁N₇O₃ (MW: 419.4).

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

- Key Features: Substitutes the pyrazole with a cyclopropyl-pyrimidinone group.

- Molecular Formula : C₂₀H₂₁N₅O₃ (MW: 379.4).

- Structural Impact: The cyclopropyl group may enhance metabolic stability, while the pyrimidinone core could modulate electronic properties .

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS: 1324095-36-4)

- Key Features : Incorporates a chlorinated indole ring instead of pyridine-pyrazole.

- Molecular Formula : C₂₁H₁₉ClN₄O₂ (MW: 394.9).

- Structural Impact : The indole moiety’s aromaticity and chlorine atom may improve lipophilicity and membrane permeability .

N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxo-3-(3,5-diphenyl-2H-pyrazol-1(5H)-yl)propanamide

- Key Features : Features a diphenylpyrazole group.

- Synthesis : Prepared via Claisen-Schmidt condensation and cyclization (Fig. 3 in ).

- Structural Impact : Bulky phenyl substituents may hinder solubility but improve target specificity .

Comparative Data Table

Implications for Drug Design

The quinazolinone-propanamide scaffold offers versatility for derivatization. Pyridine-pyrazole substituents (target compound) balance aromatic interactions and solubility, whereas triazole or indole variants () prioritize target affinity or pharmacokinetics. Future studies should explore the target compound’s kinase inhibition profile and compare it to these analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing this compound, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling pyrazole and quinazolinone moieties via amide bond formation. Copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) are often used as catalysts in Ullmann-type coupling reactions to assemble heterocyclic fragments . Intermediates are characterized using / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, NMR peaks at δ 8.4–6.9 ppm (aromatic protons) and IR absorption at ~1725 cm (C=O stretching) confirm key functional groups .

Q. Which analytical techniques are critical for confirming purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (400–600 MHz) resolves structural features, while Liquid Chromatography-Mass Spectrometry (LC-MS) verifies molecular weight and purity (>95%). Elemental analysis (C, H, N) ensures stoichiometric consistency. For instance, a compound with molecular formula CHNO should show calculated percentages of C (63.67%), H (5.03%), and N (23.45%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

- Methodological Answer : Contradictions in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity. Cross-validate with HRMS (e.g., m/z 362.4 [M+H]) and X-ray crystallography if crystalline material is available . For non-crystalline compounds, computational modeling (DFT) can predict spectroscopic profiles .

Q. What experimental design principles optimize reaction yields in multi-step syntheses?

- Methodological Answer : Apply Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading). For example, a Cu-catalyzed reaction may require optimization at 35–50°C in dimethyl sulfoxide (DMSO) to balance reactivity and intermediate stability . Statistical tools like ANOVA identify critical factors, while flow chemistry systems enhance reproducibility in sensitive steps (e.g., diazomethane generation) .

Q. How can the pharmacological mechanism of this compound be investigated?

- Methodological Answer : Use molecular docking to predict binding affinity to targets like kinase domains or GPCRs. Validate with enzymatic assays (e.g., IC determination against EGFR or PI3K). For example, pyrazole-quinazolinone hybrids often inhibit ATP-binding pockets via competitive interactions . Structure-Activity Relationship (SAR) studies can modify substituents (e.g., methyl groups on pyrazole) to enhance potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.